N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds with cardiac electrophysiological activity, has been explored. These compounds have been compared to sematilide, a class III agent in clinical trials, and have shown similar potency in vitro. Specifically, the 1H-imidazol-1-yl moiety has been identified as a viable alternative to the methylsulfonylamino group for inducing class III electrophysiological activity in the N-substituted benzamide series. One of the synthesized compounds, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, demonstrated significant in vivo efficacy in models of reentrant arrhythmias .
Molecular Structure Analysis
The molecular structure of a novel benzamide derivative has been characterized using X-ray single crystal diffraction, IR spectroscopy, and density functional theory (DFT) calculations. The compound crystallizes in a triclinic system with specific lattice constants and angles. The geometrical parameters obtained from X-ray diffraction studies align well with those calculated using DFT at the B3LYP level with a 6-31G+(d,p) basis set. This comprehensive analysis includes the investigation of electronic properties such as HOMO and LUMO energies and thermodynamic properties, providing a detailed understanding of the molecule's structure .
Chemical Reactions Analysis
The reactivity of the novel benzamide derivative has been assessed theoretically. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan were investigated using theoretical calculations at different levels of theory. These studies are crucial for understanding the chemical behavior of the molecule and its potential interactions with other substances. The MEP and PES analyses contribute to the prediction of the molecule's reactivity in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the novel benzamide derivative have been explored through experimental and theoretical methods. The antioxidant properties of the molecule were determined using the DPPH free radical scavenging test, indicating its potential as an antioxidant agent. Additionally, the electronic and thermodynamic properties calculated using DFT provide insight into the stability and reactivity of the molecule under different conditions. These properties are essential for predicting the behavior of the compound in biological systems and its potential therapeutic applications .
Scientific Research Applications
Biological Activities and Medicinal Chemistry
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide, as part of the benzothiazole derivatives, is recognized for its varied biological activities. Benzothiazole and its derivatives are integral to many natural and synthetic bioactive molecules, offering a variety of pharmacological activities such as anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. The substitution on the C-2 carbon atom and C-6 of the benzothiazole ring is linked to these biological activities, indicating the significance of structural variations on the activity of these compounds (Bhat & Belagali, 2020).
Antioxidant Capacity and Reaction Pathways
The compound, due to its structural association with benzothiazole derivatives, may also be involved in reactions pertinent to antioxidant capacities, as indicated by studies involving similar structures. Some antioxidants, especially of phenolic nature, can form coupling adducts with specific radicals, while others undergo oxidation without coupling. This distinction and the subsequent oxidative degradation pathways are essential in understanding the antioxidant capacity of benzothiazole derivatives and related compounds (Ilyasov et al., 2020).
Chemical and Spectroscopic Properties
The chemical and spectroscopic properties of compounds related to this compound are of particular interest in various branches of chemistry. The review of literature up to a certain period provides insights into the preparation procedures, properties of organic compounds, and their protonated and/or deprotonated forms, highlighting the potential for future research in unknown analogues (Boča et al., 2011).
Therapeutic Potential and Patent Landscape
The therapeutic potential of benzothiazoles, including compounds with structures similar to this compound, is noteworthy. These compounds possess a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, with certain derivatives being potential antitumor agents. The patent landscape from 2010 – 2014 also reflects the increasing importance of benzothiazole nucleus in drug discovery, signifying its versatility and potential in medicinal chemistry (Kamal et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-26-13-12-22-17-10-9-16(28(2,24)25)14-18(17)27-20(22)21-19(23)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOUAEYSGKUMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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